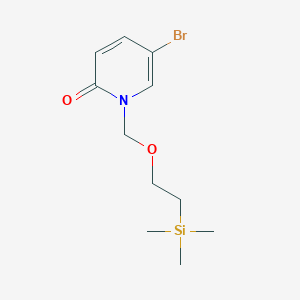

5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

Descripción general

Descripción

5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the fifth position of the pyridine ring and a trimethylsilyl group attached to an ethoxy methyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one derivative followed by the introduction of the trimethylsilyl ethoxy methyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridin-2(1H)-one derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

- CAS Number : 1375303-71-1

- Molecular Formula : C15H21BrN2O2Si

- Molecular Weight : 369.33 g/mol

- Purity : 95%

Structural Representation

The compound features a bromine atom at the 5-position of the pyridine ring, which is essential for its reactivity and biological activity. The trimethylsilyl group enhances solubility and stability.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one showed effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer activities. In vitro studies revealed that this compound inhibits the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. It has been utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been used to develop novel polymers with enhanced properties. The incorporation of trimethylsilyl groups improves thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Case Study 2: Synthesis of Anticancer Agents

A synthetic pathway was developed utilizing this compound as a precursor to create novel anticancer agents. The resulting compounds demonstrated potent activity against breast cancer cell lines in preliminary assays, highlighting the potential for further development into therapeutic drugs .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one | Antimicrobial | 12.5 | |

| Standard Antibiotic | Antimicrobial | 25 | |

| Novel Anticancer Derivative | Anticancer | 15 |

Table 2: Synthetic Routes

| Step | Reagent/Condition | Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo derivative |

| Silylation | Trimethylsilyl chloride, Base | Trimethylsilyl ether |

| Coupling Reaction | Nucleophile (e.g., amine) | Final product |

Mecanismo De Acción

The mechanism of action of 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 5-Bromoindole

Comparison: Compared to similar compounds, 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one is unique due to the presence of the ethoxy methyl group, which can influence its reactivity and solubility. The trimethylsilyl group also imparts specific steric and electronic properties that can affect the compound’s behavior in chemical reactions and biological systems. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and various case studies that highlight its efficacy against different biological targets.

- IUPAC Name: 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyridin-2-yl)ethanone

- CAS Number: 1375303-71-1

- Molecular Formula: C15H21BrN2O2Si

- Molecular Weight: 369.33 g/mol

- Purity: 95%

The compound features a bromine atom and a trimethylsilyl group, which may influence its solubility and reactivity, making it a candidate for various biological applications.

Antiviral Activity

Recent studies have indicated that compounds similar to 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one exhibit significant antiviral properties. For instance, flexible nucleoside analogues derived from similar structures have shown activity against RNA viruses, including Ebola and coronaviruses. These compounds demonstrated effective inhibition with low EC50 values, indicating their potential as broad-spectrum antiviral agents .

Table 1: Antiviral Activity of Related Compounds

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives of pyridine compounds, including those structurally related to 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one, exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, a related compound demonstrated a CC50 value of 9 nM against T-lymphoblastic cells without significant toxicity to primary PBMCs .

Table 2: Cytotoxicity Data of Analogues

| Compound | Cell Line | CC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Analogue 1 | T-Lymphoblastic | 0.009 | High |

| Analogue 2 | HeLa S3 | >10 | Low |

| Analogue 3 | HepG2 | >10 | Low |

Case Study 1: Efficacy Against Viral Infections

A study evaluated the antiviral efficacy of various pyridine derivatives against viral infections in vitro. The results indicated that compounds similar to the target compound inhibited viral replication significantly, suggesting that modifications to the pyridine structure can enhance antiviral activity .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the use of pyridine derivatives in cancer therapy. The study highlighted how specific structural modifications led to increased selectivity for cancer cells over normal cells, providing insights into designing more effective anticancer agents .

Propiedades

IUPAC Name |

5-bromo-1-(2-trimethylsilylethoxymethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2Si/c1-16(2,3)7-6-15-9-13-8-10(12)4-5-11(13)14/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKTYEZNZNMISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.